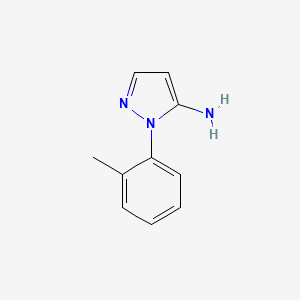

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine

Description

Properties

IUPAC Name |

2-(2-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-4-2-3-5-9(8)13-10(11)6-7-12-13/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJNKXYOKRTVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333801-83-4 | |

| Record name | 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones or Aldehydes

The most common and classical approach involves the reaction of 2-methylphenyl hydrazine with an α,β-unsaturated ketone or aldehyde under reflux conditions in solvents such as ethanol or acetic acid. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl compound, followed by cyclization to form the pyrazoline ring.

- Reaction conditions: Reflux in ethanol or acetic acid, sometimes with catalytic acid or base to facilitate condensation.

- Purification: Typically by recrystallization or chromatographic techniques.

- Yields: Generally high (70–95%) depending on reaction optimization.

1,3-Dipolar Cycloaddition Methods

An alternative and more modern approach involves the 1,3-dipolar cycloaddition of azomethine imines or nitrilimines with dipolarophiles such as alkenes or alkynes bearing the 2-methylphenyl substituent.

- This method allows for regioselective synthesis of pyrazoline derivatives.

- It often involves in situ generation of the azomethine imine dipole from hydrazone precursors.

- Reaction solvents include dichloromethane or ethanol, with bases like triethylamine.

- Yields are typically good (70–90%) with high regioselectivity.

Reduction of Pyrazole or Pyrazolium Precursors

Some methods utilize the reduction of pyrazole derivatives or pyrazolium salts bearing the 2-methylphenyl group to obtain the dihydro-pyrazoline imine.

- Common reducing agents: sodium borohydride or catalytic hydrogenation.

- This method is less common but useful for specific substitution patterns.

Detailed Reaction Scheme Example

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-methylphenyl hydrazine + α,β-unsaturated ketone | Reflux in ethanol/acetic acid | This compound | 85–95 | Classic cyclocondensation |

| 2 | Azomethine imine (from hydrazone) + alkene dipolarophile | Room temp, triethylamine in DCM | Pyrazoline derivative with 2-methylphenyl substituent | 70–90 | 1,3-Dipolar cycloaddition |

| 3 | Pyrazole derivative + NaBH4 | Mild reduction conditions | Dihydro-pyrazoline imine | 60–80 | Reduction of pyrazole precursor |

Research Findings and Optimization

- Catalysts: Nano-ZnO and other heterogeneous catalysts have been reported to improve yields and reduce reaction times in cyclocondensation reactions.

- Solvent Effects: Polar protic solvents like ethanol facilitate cyclization, but solvent-free or green solvent protocols have been developed for environmental sustainability.

- Temperature: Reflux conditions generally favor complete conversion; however, 1,3-dipolar cycloadditions can proceed efficiently at room temperature.

- Regioselectivity: Controlled by the choice of substituents and reaction conditions, particularly in cycloaddition methods, enabling selective formation of the desired isomer.

Summary Table of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 2-methylphenyl hydrazine + α,β-unsaturated ketone | Reflux in ethanol/acetic acid | Simple, high yield, scalable | Possible regioisomer mixtures |

| 1,3-Dipolar Cycloaddition | Azomethine imine + alkene | Room temp, triethylamine, DCM | High regioselectivity, mild conditions | Requires in situ dipole generation |

| Reduction of Pyrazole Precursors | Pyrazole or pyrazolium salts | Mild reducing agents (NaBH4) | Useful for specific derivatives | Additional synthetic steps |

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-one derivatives, while reduction can produce dihydropyrazole compounds. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory effects. A study on related compounds showed promising results in reducing inflammation markers in vitro and in vivo. The structure-activity relationship (SAR) highlighted that specific substitutions on the pyrazolone ring enhance anti-inflammatory potency .

Antimicrobial Properties

The antimicrobial efficacy of pyrazolone derivatives has been documented extensively. For instance, compounds similar to 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine demonstrated activity against various bacterial strains, including Bacillus cereus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values suggest that modifications to the pyrazolone structure can significantly influence antibacterial activity .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | Bacillus cereus | 0.78 |

| Compound B | Klebsiella pneumoniae | 0.39 |

Anticonvulsant Agents

Pyrazolone derivatives are being explored as potential anticonvulsants. A study evaluated the efficacy of several pyrazolone-based compounds as monoamine oxidase inhibitors, demonstrating their ability to modulate seizure activity in animal models. The findings suggest that these compounds could lead to novel treatments for epilepsy .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various pyrazolone derivatives, this compound was tested against multiple bacterial strains. The results indicated that the compound exhibited notable antibacterial activity with MIC values comparable to existing antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties of pyrazolone derivatives included in vitro assays measuring cytokine levels. The study revealed that this compound effectively reduced pro-inflammatory cytokines, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional differences between 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine and related compounds:

Key Observations

Imine vs. Ketone Functionality : The imine group in the target compound may confer stronger hydrogen-bonding capabilities compared to the ketone in 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one . This could enhance interactions with biological targets, though solubility in polar solvents might be reduced due to lower polarity .

Fluorinated analogs, such as N-(2,3-difluorobenzyl)-1-methyl-1H-pyrazol-3-amine, exhibit increased electronegativity, which can improve membrane permeability in drug design .

Heterocyclic Fusion : Compounds like 6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile () demonstrate that fused pyrazole-pyridine systems often exhibit enhanced thermal stability and bioactivity compared to simpler pyrazole derivatives .

Biological Activity

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, synthesizing available research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H11N3

- SMILES Notation : CC1=CC=CC=C1N2C(=CC=N2)N

- InChIKey : WHJNKXYOKRTVKH-UHFFFAOYSA-N

The compound features a pyrazole ring with a methylphenyl substituent, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities. The specific activities of this compound have not been extensively documented in literature; however, related compounds in the pyrazole class suggest potential mechanisms and effects.

Antitumor Activity

Pyrazole derivatives are frequently studied for their antitumor properties. For instance, compounds with similar structures have demonstrated significant inhibitory activity against various cancer cell lines. A notable study highlighted that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating promising anticancer potential .

Anti-inflammatory Effects

Pyrazoles have also been recognized for their anti-inflammatory properties. A review of the structure-activity relationship (SAR) among pyrazole compounds showed that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory activity. For example, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been well-documented. Research indicates that these compounds can effectively inhibit a range of bacterial strains. A study found that certain N-unsubstituted 4-nitrosopyrazoles demonstrated high activity against multiple microorganisms with minimum inhibitory concentrations (MICs) indicating strong antibacterial effects .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound can be synthesized via condensation reactions between α,β-unsaturated ketones and hydrazine derivatives. For example, (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one has been condensed with 2-hydroxyethylhydrazine to yield structurally analogous pyrazole derivatives . Optimization of reaction parameters (e.g., solvent, temperature, catalyst) can be achieved using statistical Design of Experiments (DoE) methodologies. Factorial designs or response surface modeling reduce experimental iterations while identifying critical variables (e.g., triethylamine as a catalyst in ethanol for cyclization) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks for imine protons (~8–9 ppm) and methylphenyl substituents.

- X-ray diffraction : Resolve crystal packing and bond angles (e.g., C–N bond lengths of ~1.32 Å in pyrazole-imine systems) .

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.

- Elemental analysis : Validate purity (>95% recommended for pharmacological studies).

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Refer to safety data sheets (SDS) of structurally similar compounds (e.g., pyrazole derivatives with methylphenyl groups). Key precautions include:

- Use of fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact.

- Storage in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Emergency procedures for spills: neutralize with non-reactive adsorbents (vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and explain the compound’s reactivity or tautomeric equilibria?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model tautomerism between imine and amine forms. Compare computed vibrational spectra (e.g., N–H stretches) with experimental IR data. Solvent effects (PCM model) improve accuracy for solution-phase behavior . For reaction mechanisms, use intrinsic reaction coordinate (IRC) analysis to map transition states during cyclization or electrophilic substitution .

Q. How do researchers resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

- Step 1 : Validate computational parameters (e.g., basis set, solvation model) against known analogs.

- Step 2 : Re-examine experimental conditions (e.g., concentration-dependent NMR shifts).

- Step 3 : Use hybrid approaches: Combine DFT with molecular dynamics (MD) to account for dynamic effects in solution .

- Case Study : A 0.05 Å discrepancy in C–N bond lengths between XRD and DFT may arise from crystal packing forces not modeled in gas-phase calculations .

Q. What strategies are effective for designing biological activity assays targeting this compound?

Methodological Answer:

- Target selection : Prioritize receptors common to pyrazole derivatives (e.g., kinase inhibitors, antimicrobial targets).

- In vitro assays : Use gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) for MIC determination via broth microdilution .

- Dose-response curves : Apply nonlinear regression (Hill equation) to quantify IC₅₀ values. Include positive controls (e.g., ciprofloxacin for antibacterial assays).

Q. How can reactor design principles improve scalability of the synthesis?

Methodological Answer: Apply dimensionless analysis (e.g., Damköhler number) to balance reaction kinetics and mass transfer. For continuous flow synthesis:

- Optimize residence time using microreactors (Teflon tubing, 0.5–2.0 mm ID).

- Monitor exothermicity via inline IR thermography to prevent thermal degradation .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

Methodological Answer:

- Column chromatography : Use gradient elution (hexane → ethyl acetate) with silica gel (200–300 mesh).

- HPLC : Employ C18 columns (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase.

- Membrane filtration : Tangential flow filtration (10 kDa MWCO) removes high-MW byproducts .

Q. How do researchers validate the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

- Analytical monitoring : Track degradation via HPLC-UV (λ = 254 nm) and LC-MS for impurity profiling .

Q. What comparative frameworks analyze the compound’s performance against existing analogs?

Methodological Answer: Use multivariate analysis (PCA or PLS-DA) to correlate structural features (e.g., logP, dipole moment) with bioactivity. Cluster analogs by substituent effects (e.g., methyl vs. methoxy groups) to identify structure-activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.